molecular formula C4H4ClF3O B1317544 4,4,4-Trifluorobutanoyl chloride CAS No. 406-91-7

4,4,4-Trifluorobutanoyl chloride

Cat. No. B1317544
CAS RN: 406-91-7
M. Wt: 160.52 g/mol
InChI Key: MEWIPRPYWOTKFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05817880

Procedure details

To a mixture of 20.35 g of magnesium (turning) and 148 ml of ethanol, 0.1 ml of carbon tetrachloride was added and heated to 55° C. To the mixture, a mixed solution of 197 ml of ethanol, 700 ml of diethyl ether and 168 g of diethyl malonate was added dropwise over one hour. After 2 hours, the reaction solution was cooled to -5° C. under a nitrogen flow and 112 g of 4,4, 4-trifluorobutyryl chloride was added. After the temperature was returned to ambient temperature over one hour, the reaction was further conducted for 12 hours. The reaction solution was poured into an aqueous 5% ice-cooled hydrochloric acid, and extracted three times with diethyl ether. The layers were combined and the combined ether layer was washed twice with saturated 20 saline and dried over anhydrous magnesium sulfate. Then, the solvent was distilled off under reduced pressure to give 179 g of 4,4,4-trifluorobutyryl-malonic acid diethyl ester (b.p.: 125°-134° C., 15 mmHg) (yield: 90%). 1H-NMR (CDCl3, internal standard TMS); δ value (ppm): 1.32 (t, 3H), 2.50 (m, 2H), 2.95 (t, 2H), 4.29 (q, 2H), 4.50 (s, 1H)
Quantity
20.35 g
Type
reactant
Reaction Step One
Quantity
0.1 mL
Type
solvent
Reaction Step One
Quantity
148 mL
Type
solvent
Reaction Step One
Quantity
112 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
168 g
Type
reactant
Reaction Step Five
Quantity
700 mL
Type
solvent
Reaction Step Five
Quantity
197 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Mg].[C:2]([O:10][CH2:11][CH3:12])(=[O:9])[CH2:3][C:4]([O:6][CH2:7][CH3:8])=[O:5].[F:13][C:14]([F:21])([F:20])[CH2:15][CH2:16][C:17](Cl)=[O:18].Cl>C(OCC)C.C(O)C.C(Cl)(Cl)(Cl)Cl>[CH2:11]([O:10][C:2](=[O:9])[CH:3]([C:17](=[O:18])[CH2:16][CH2:15][C:14]([F:21])([F:20])[F:13])[C:4]([O:6][CH2:7][CH3:8])=[O:5])[CH3:12]

Inputs

Step One
Name
Quantity
20.35 g
Type
reactant
Smiles
[Mg]
Name
Quantity
0.1 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Name
Quantity
148 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
112 g
Type
reactant
Smiles
FC(CCC(=O)Cl)(F)F
Step Three
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
168 g
Type
reactant
Smiles
C(CC(=O)OCC)(=O)OCC
Name
Quantity
700 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
197 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
was added
WAIT
Type
WAIT
Details
After the temperature was returned to ambient temperature over one hour
Duration
1 h
WAIT
Type
WAIT
Details
the reaction was further conducted for 12 hours
Duration
12 h
EXTRACTION
Type
EXTRACTION
Details
extracted three times with diethyl ether
WASH
Type
WASH
Details
the combined ether layer was washed twice with saturated 20 saline
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
Then, the solvent was distilled off under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC(C(C(=O)OCC)C(CCC(F)(F)F)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 179 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.